molecular formula C9H10N2OS B3115981 2-(Benzo[d]isothiazol-3-ylamino)ethanol CAS No. 21309-72-8

2-(Benzo[d]isothiazol-3-ylamino)ethanol

Cat. No.: B3115981
CAS No.: 21309-72-8
M. Wt: 194.26 g/mol
InChI Key: QVPIUTQGLNCIBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]isothiazol-3-ylamino)ethanol typically involves the reaction of benzisothiazole derivatives with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isothiazol-3-ylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzisothiazole derivatives .

Scientific Research Applications

2-(Benzo[d]isothiazol-3-ylamino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isothiazol-3-ylamino)ethanol involves its interaction with specific molecular targets and pathways. The sulfur atom in the benzisothiazole ring forms chalcogen bonds, which play a crucial role in its biological activity. These interactions help the compound bind to target enzymes, pre-organizing the system for subsequent chemical reactions that lead to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]isothiazol-3-ylamino)ethanol is unique due to its ethanolamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzisothiazole derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

2-(1,2-benzothiazol-3-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-5-10-9-7-3-1-2-4-8(7)13-11-9/h1-4,12H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPIUTQGLNCIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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